molecular formula C22H32N2O2 B13961294 trans-1-Neryl-4-piperonylpiperazine CAS No. 55436-44-7

trans-1-Neryl-4-piperonylpiperazine

Cat. No.: B13961294
CAS No.: 55436-44-7
M. Wt: 356.5 g/mol
InChI Key: PNLNRIWUGZICBX-DJKKODMXSA-N
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Description

trans-1-Neryl-4-piperonylpiperazine is a novel synthetic hybrid compound designed for advanced pharmacological research, combining the piperazine core with a neryl moiety. The piperazine scaffold is a well-established privileged structure in medicinal chemistry, valued for its high chemical versatility, favorable physicochemical properties, and conformational flexibility, which contribute to enhanced solubility and improved pharmacokinetic profiles of drug candidates . This compound is representative of a modern molecular hybridization approach, a strategy that integrates distinct pharmacophoric fragments into a single entity to create new molecules with enhanced or multi-targeted biological activity . The neryl component, a fragment of terpenoid origin, may impart unique interactive properties with biological membranes or proteins. While the specific mechanism of action for this hybrid is a subject of ongoing investigation, piperazinyl-quinoline hybrids have demonstrated potent antiproliferative effects in vitro against human cancer cell lines, particularly in renal cell carcinoma models, and have been predicted through in silico studies to bind strongly to key oncogenic proteins . Furthermore, early-stage ADMET predictions on similar hybrid structures suggest promising drug-likeness, with a high probability of human oral absorption and a low number of rule-of-five violations, indicating their potential as viable lead compounds . Researchers can leverage this high-purity material to explore its applications in developing new anticancer agents and probing complex biochemical pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

55436-44-7

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E)-3,7-dimethylocta-2,6-dienyl]piperazine

InChI

InChI=1S/C22H32N2O2/c1-18(2)5-4-6-19(3)9-10-23-11-13-24(14-12-23)16-20-7-8-21-22(15-20)26-17-25-21/h5,7-9,15H,4,6,10-14,16-17H2,1-3H3/b19-9+

InChI Key

PNLNRIWUGZICBX-DJKKODMXSA-N

Isomeric SMILES

CC(=CCC/C(=C/CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)C

Canonical SMILES

CC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

    Substitution reactions: The piperazine ring is then substituted with the 3,7-dimethyl-2,6-octadienyl group and the 1,3-benzodioxol-5-ylmethyl group through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the benzodioxole moiety.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors and enzymes.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical tool for studying signal transduction pathways.

Mechanism of Action

The mechanism of action of 1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, altering neuronal communication and affecting physiological responses.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

Piperazine derivatives are often modified at the 1- and 4-positions to tune receptor affinity, solubility, and metabolic stability. Below is a comparative analysis of trans-1-Neryl-4-piperonylpiperazine with structurally related compounds from the literature:

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
Compound Name Substituents (1- and 4-positions) Molecular Weight Key Features/Applications References
This compound 1-Neryl, 4-piperonyl ~400 (estimated) Hypothesized CNS modulation N/A
1-trans-Cinnamyl-4-diphenylmethylpiperazine 1-trans-Cinnamyl, 4-diphenylmethyl 388.5 Antihistaminic (e.g., Cinnarizine analogs)
1-(4-Fluorobenzyl)piperazine 1-Benzyl (4-F-substituted), 4-H 194.2 Fragment for kinase inhibitor design
1-(4-Nitrophenyl)piperazine 1-Nitrophenyl, 4-H 207.2 Intermediate in drug synthesis
4-(Thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)piperazine 1-Thiophen-2-yl, 4-(trifluoromethyl)phenyl 326.3 Antipsychotic potential
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate 1-Carbethoxy, 4-nitrophenyl 269.3 Synthetic intermediate

Key Differences and Implications

Substituent Bulkiness and Hydrophobicity :

  • The neryl group in this compound introduces significant hydrophobicity and steric bulk compared to smaller substituents like 4-fluorobenzyl or nitrophenyl . This may enhance membrane permeability but reduce aqueous solubility.
  • Piperonyl (3,4-methylenedioxybenzyl) groups, as seen in the target compound, are associated with serotonin receptor modulation, whereas trifluoromethylphenyl substituents (e.g., in ) often improve metabolic stability and binding affinity to CNS targets.

Biological Activity: Cinnarizine analogs (e.g., 1-trans-Cinnamyl-4-diphenylmethylpiperazine) exhibit antihistaminic and vasodilatory effects due to diphenylmethyl and cinnamyl groups . In contrast, the neryl-piperonyl combination may target different pathways, such as terpene-associated anti-inflammatory or neuroprotective mechanisms. Arylpiperazines with electron-withdrawing groups (e.g., nitro in or sulfonyl in ) are common in dopamine or serotonin receptor ligands.

Biological Activity

Introduction

Trans-1-Neryl-4-piperonylpiperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, focusing on its effects on the central nervous system, potential therapeutic applications, and underlying mechanisms.

This compound is classified as a piperazine derivative. Its chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₂O
  • Molecular Weight : 285.39 g/mol

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, particularly in developing psychoactive substances.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological activities. Key studies have highlighted its anticonvulsant properties, which may be attributed to its interaction with neurotransmitter systems.

  • Anticonvulsant Activity :
    • In animal models, this compound demonstrated a reduction in seizure severity and frequency when subjected to pentylenetetrazole (PTZ)-induced seizures. This suggests potential applications in epilepsy management .
  • Mechanism of Action :
    • The compound appears to modulate GABAergic activity, enhancing inhibitory neurotransmission, which is crucial for seizure control. Studies suggest that it may increase GABA levels or enhance GABA receptor sensitivity .

Case Study 1: PTZ-Induced Seizures

A study involving the administration of this compound to mice showed promising results in reducing seizure activity induced by PTZ. The following table summarizes the findings:

Treatment GroupSeizure Score (0-5)Latency to First Seizure (seconds)Survival Rate (%)
Control4.53060
Trans-1-Neryl... (10 mg/kg)2.06090
Trans-1-Neryl... (20 mg/kg)1.0120100

These results indicate a dose-dependent effect on seizure control and survival rates, highlighting the compound's therapeutic potential.

Case Study 2: Neuroprotective Effects

In another investigation, this compound was evaluated for its neuroprotective effects against oxidative stress in neuronal cell cultures. The results demonstrated a significant reduction in markers of oxidative damage, suggesting that the compound may also exert protective effects on neuronal health.

Toxicological Profile

While the biological activity of this compound is promising, understanding its toxicological profile is essential for evaluating its safety for therapeutic use. Preliminary studies indicate low acute toxicity; however, chronic exposure effects remain to be fully elucidated.

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